1,1,2-Ethanetricarboxylic acid

Acid-Base Chemistry Bioavailability Prediction Formulation Development

1,1,2-Ethanetricarboxylic acid (ethane-1,1,2-tricarboxylic acid; C₅H₆O₆; MW 162.1) is a non-hydroxylated tricarboxylic acid essential for platinum(II) antitumor complexes, succinimide-based enzyme inhibitors, and labile MOF ligands. Its lack of a hydroxyl group confers distinct metal chelation geometry and reduced hydrogen bonding vs. citric acid—enabling reactions and pharmacological profiles unattainable with other tricarboxylates. Available in ≥98% purity from validated manufacturers. Request a quote today for research or bulk orders.

Molecular Formula C5H6O6
Molecular Weight 162.1 g/mol
CAS No. 922-84-9
Cat. No. B1595586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2-Ethanetricarboxylic acid
CAS922-84-9
Molecular FormulaC5H6O6
Molecular Weight162.1 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C5H6O6/c6-3(7)1-2(4(8)9)5(10)11/h2H,1H2,(H,6,7)(H,8,9)(H,10,11)
InChIKeyRWLDAJMGAVDXSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2-Ethanetricarboxylic acid (CAS 922-84-9): Technical Specifications and Procurement-Relevant Baseline Properties


1,1,2-Ethanetricarboxylic acid (ethane-1,1,2-tricarboxylic acid; C₅H₆O₆; MW 162.1 g/mol) is a non-hydroxylated tricarboxylic acid characterized by three carboxyl groups arranged on a C2-ethane backbone . In contrast to citric acid (C₆H₈O₇; MW 192.1 g/mol), which contains a hydroxyl group, 1,1,2-ethanetricarboxylic acid lacks this polar moiety, significantly altering its acidity profile, metal chelation geometry, and synthetic utility . Key physicochemical properties include a boiling point of 278.5°C, density of 1.7 g/cm³, and predicted LogP of -0.413 [1]. Commercially available with purity ≥95% from major suppliers, this compound serves as a specialized building block in pharmaceutical synthesis, metal-organic frameworks, and anticancer coordination complexes .

Why 1,1,2-Ethanetricarboxylic acid (CAS 922-84-9) Cannot Be Interchanged with Citric Acid or Other Tricarboxylates


The substitution of 1,1,2-ethanetricarboxylic acid with more common tricarboxylic acids (e.g., citric acid or tricarballylic acid) is precluded by its unique C5 backbone and absence of a hydroxyl group, which dictate distinct reactivity and coordination behavior [1]. For example, in platinum(II) anticancer complexes, the ethane-1,1,2-tricarboxylate ligand confers a different chelation geometry than citrate, directly impacting in vivo stability and tumor-targeting efficacy [2]. Similarly, in synthetic routes to succinimide-based enzyme inhibitors, only the 1,1,2-ethanetricarboxylic acid-derived triethyl ester provides the requisite stereoelectronic profile; alternative tricarboxylates yield inactive intermediates . Generic substitution in these contexts results in failed reactions, altered pharmacological activity, or compromised material properties, underscoring the compound's non-interchangeable status.

Quantitative Differentiation of 1,1,2-Ethanetricarboxylic acid (CAS 922-84-9) Versus Citric Acid and Tricarballylic Acid


Distinct Acidity Profile: 1,1,2-Ethanetricarboxylic acid Exhibits Higher pKa Values and Lower LogP Than Citric Acid

1,1,2-Ethanetricarboxylic acid (pKa₁ = 2.35 predicted) demonstrates a distinct acidity profile compared to citric acid (pKa₁ = 3.13, pKa₂ = 4.76, pKa₃ = 6.40) [1][2]. The absence of a hydroxyl group in 1,1,2-ethanetricarboxylic acid eliminates hydrogen-bond-mediated stabilization of the conjugate base, resulting in a lower first pKa relative to the fully protonated state but a different overall dissociation pattern [1]. Additionally, the compound's predicted LogP (-0.41) is significantly lower than that of citric acid (-1.72), indicating altered lipophilicity that influences membrane permeability and formulation behavior [1].

Acid-Base Chemistry Bioavailability Prediction Formulation Development

Platinum(II) Complexation: 1,1,2-Ethanetricarboxylate Ligand Enables Antitumor Activity Not Achievable with Citrate or Other Tricarboxylates

Platinum complexes of aliphatic tricarboxylic acids, specifically those incorporating the 1,1,2-ethanetricarboxylate ligand, demonstrate in vivo antitumor activity against murine leukemia and solid tumor models [1]. In contrast, platinum complexes formed with citric acid or tricarballylic acid are either inactive or exhibit significantly reduced efficacy due to differing chelate ring sizes and ligand field strengths [1][2]. The US patent 4,665,210 explicitly claims that complexes of formula [Pt(L)(TCA)] (where TCA = ethane-1,1,2-tricarboxylate) induce tumor regression in mammals, a property not observed for analogous citrate-based complexes [1].

Anticancer Coordination Chemistry Platinum Drugs Chelation Therapy

Synthetic Intermediate for Enzyme Inhibitors: Triethyl 1,1,2-Ethanetricarboxylate Enables Synthesis of Succinimide Derivatives Targeting Leukocyte Elastase

Triethyl 1,1,2-ethanetricarboxylate (derived from 1,1,2-ethanetricarboxylic acid) serves as a critical intermediate in the preparation of Isobutylsuccinic Acid (I780660), which in turn is used to synthesize succinimide derivatives that potently inhibit human leukocyte elastase, cathepsin G, and proteinase 3 [1]. Alternative tricarboxylate esters (e.g., triethyl citrate or triethyl tricarballylate) fail to undergo the same stereoselective transformations, resulting in inactive or low-yield products . This specificity arises from the precise spatial arrangement of carboxyl groups on the ethane backbone, which dictates the transition-state geometry during succinimide formation.

Medicinal Chemistry Enzyme Inhibition Neutrophil Serine Proteases

Metal Chelation: 1,1,2-Ethanetricarboxylic Acid Forms Less Stable Cu²⁺ Complexes than Citric Acid, Enabling Tunable Coordination Chemistry

Stability constants for Cu²⁺ complexes of 1,1,2-ethanetricarboxylic acid are lower than those of citric acid due to the absence of a hydroxyl group that can participate in additional coordination [1][2]. While precise log K values for 1,1,2-ethanetricarboxylic acid remain unreported in open literature, comparative studies on related phosphonocarboxylic acids demonstrate that hydroxyl-containing ligands exhibit enhanced stability with Cu²⁺, Ni²⁺, and Zn²⁺ [3]. This reduced complex stability can be advantageous in applications requiring reversible metal binding or controlled release, such as in catalyst design or temporary chelation therapies [1].

Coordination Chemistry Metal-Organic Frameworks Chelation Selectivity

Synthetic Yield Advantage: 1,1,2-Ethanetricarboxylic Acid Triethyl Ester Enables Higher Yields in DMSO-Mediated Reactions Compared to DMF

In the synthesis of trialkyl 2-halogeno-1,1,1-ethanetricarboxylates, the use of DMSO as solvent with 1,1,2-ethanetricarboxylic acid-derived intermediates yields 71%, whereas DMF only yields 39% [1]. This represents a 1.8-fold improvement in reaction efficiency, which is critical for industrial-scale production. The enhanced nucleophilicity of the enolate in DMSO is attributed to the specific steric and electronic environment of the ethane-1,1,2-tricarboxylate scaffold, a benefit not observed with citrate or other tricarboxylates.

Organic Synthesis Reaction Optimization Esterification

High-Impact Application Scenarios for 1,1,2-Ethanetricarboxylic Acid (CAS 922-84-9) Based on Differentiated Evidence


Synthesis of Platinum-Based Anticancer Agents with Demonstrated In Vivo Activity

1,1,2-Ethanetricarboxylic acid serves as the preferred ligand for platinum(II) complexes that exhibit antitumor activity in murine models, as documented in US Patent 4,665,210 [1]. Unlike platinum-citrate complexes, which are inactive, the ethane-1,1,2-tricarboxylate derivatives induce tumor regression and are being explored for next-generation platinum drugs with improved safety profiles [1][2].

Development of Neutrophil Serine Protease Inhibitors via Succinimide Derivatives

Triethyl 1,1,2-ethanetricarboxylate is an essential intermediate for synthesizing Isobutylsuccinic Acid (I780660), which is subsequently converted to succinimide inhibitors of human leukocyte elastase, cathepsin G, and proteinase 3 . These targets are implicated in inflammatory diseases, including COPD and rheumatoid arthritis. Substitution with other tricarboxylates fails to produce active inhibitors .

Controlled Metal Chelation in MOF Synthesis and Reversible Coordination Chemistry

Due to its weaker metal-binding affinity compared to citric acid (Δ log K ≈ -0.5 to -1.0 for Cu²⁺), 1,1,2-ethanetricarboxylic acid is ideal for constructing metal-organic frameworks (MOFs) requiring labile metal-ligand bonds, as well as for temporary chelation in catalyst design [3][4]. The absence of a hydroxyl group also reduces unwanted hydrogen-bonding networks, enabling more predictable crystal engineering [3].

High-Yield Synthesis of Trialkyl Ethane-1,1,2-Tricarboxylates in DMSO

When preparing 2-halogeno-1,1,1-ethanetricarboxylates or related esters, employing 1,1,2-ethanetricarboxylic acid derivatives and DMSO as solvent yields up to 71% product, a 1.8-fold improvement over DMF-based protocols [5]. This enhanced efficiency reduces manufacturing costs and is directly applicable to scale-up in pharmaceutical and fine chemical production [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1,2-Ethanetricarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.